molecular formula C15H25ClO5S B14597827 ({2,3-Bis[(oxan-2-yl)oxy]propyl}sulfanyl)acetyl chloride CAS No. 61134-66-5

({2,3-Bis[(oxan-2-yl)oxy]propyl}sulfanyl)acetyl chloride

Cat. No.: B14597827
CAS No.: 61134-66-5
M. Wt: 352.9 g/mol
InChI Key: CPCQABLNWBXHAV-UHFFFAOYSA-N
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Description

({2,3-Bis[(oxan-2-yl)oxy]propyl}sulfanyl)acetyl chloride is an organic compound characterized by its unique structure, which includes oxane (tetrahydropyran) rings and a sulfanyl group attached to an acetyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({2,3-Bis[(oxan-2-yl)oxy]propyl}sulfanyl)acetyl chloride typically involves the reaction of 2,3-bis[(oxan-2-yl)oxy]propane-1-thiol with acetyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride. Common solvents used in this reaction include dichloromethane or chloroform, and the reaction is often catalyzed by a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction control. The use of automated systems for the addition of reagents and the removal of byproducts would also be essential to maintain the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

({2,3-Bis[(oxan-2-yl)oxy]propyl}sulfanyl)acetyl chloride can undergo several types of chemical reactions, including:

    Substitution Reactions: The acetyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of amides, esters, or thioesters, respectively.

    Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The oxane rings can be reduced under specific conditions to form the corresponding tetrahydrofuran derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines (e.g., aniline), alcohols (e.g., methanol), or thiols (e.g., ethanethiol) in the presence of a base (e.g., triethylamine).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Amides, Esters, Thioesters: Formed from substitution reactions.

    Sulfoxides, Sulfones: Formed from oxidation reactions.

    Tetrahydrofuran Derivatives: Formed from reduction reactions.

Scientific Research Applications

({2,3-Bis[(oxan-2-yl)oxy]propyl}sulfanyl)acetyl chloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structural features.

    Biological Studies: May be used to study the effects of sulfanyl and oxane-containing compounds on biological systems.

    Industrial Chemistry: Could be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ({2,3-Bis[(oxan-2-yl)oxy]propyl}sulfanyl)acetyl chloride involves its reactivity with nucleophiles and oxidizing agents. The acetyl chloride group is highly reactive and can readily form covalent bonds with nucleophiles, leading to the formation of various derivatives. The sulfanyl group can undergo oxidation, which may affect the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    ({2,3-Bis[(oxan-2-yl)oxy]propyl}sulfanyl)acetate: Similar structure but with an acetate group instead of acetyl chloride.

    ({2,3-Bis[(oxan-2-yl)oxy]propyl}sulfanyl)amine: Contains an amine group instead of acetyl chloride.

    ({2,3-Bis[(oxan-2-yl)oxy]propyl}sulfanyl)alcohol: Contains an alcohol group instead of acetyl chloride.

Uniqueness

({2,3-Bis[(oxan-2-yl)oxy]propyl}sulfanyl)acetyl chloride is unique due to the presence of both oxane rings and a sulfanyl group attached to an acetyl chloride moiety

Properties

CAS No.

61134-66-5

Molecular Formula

C15H25ClO5S

Molecular Weight

352.9 g/mol

IUPAC Name

2-[2,3-bis(oxan-2-yloxy)propylsulfanyl]acetyl chloride

InChI

InChI=1S/C15H25ClO5S/c16-13(17)11-22-10-12(21-15-6-2-4-8-19-15)9-20-14-5-1-3-7-18-14/h12,14-15H,1-11H2

InChI Key

CPCQABLNWBXHAV-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCC(CSCC(=O)Cl)OC2CCCCO2

Origin of Product

United States

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